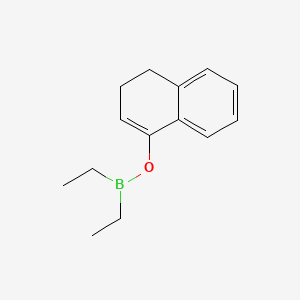
3,4-Dihydronaphthalen-1-yloxy(diethyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydronaphthalen-1-yloxy(diethyl)borane is an organoboron compound with the molecular formula C14H19BO. It is known for its unique structure, which includes a boron atom bonded to a diethyl group and a 3,4-dihydronaphthalen-1-yloxy group.
Preparation Methods
The synthesis of 3,4-Dihydronaphthalen-1-yloxy(diethyl)borane typically involves the reaction of 3,4-dihydronaphthalen-1-ol with diethylborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions .
Chemical Reactions Analysis
3,4-Dihydronaphthalen-1-yloxy(diethyl)borane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form boranes or other boron-containing compounds.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,4-Dihydronaphthalen-1-yloxy(diethyl)borane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: This compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: It is studied for its potential biological activity and interactions with biomolecules.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydronaphthalen-1-yloxy(diethyl)borane involves its ability to interact with various molecular targets. The boron atom in the compound can form stable complexes with other molecules, facilitating reactions and interactions. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or biological studies.
Comparison with Similar Compounds
3,4-Dihydronaphthalen-1-yloxy(diethyl)borane can be compared with other similar organoboron compounds, such as:
Phenylboronic Acid: Known for its use in Suzuki coupling reactions.
Triethylborane: Used as a reagent in organic synthesis and as a catalyst.
Boronic Esters: Commonly used in organic synthesis for forming carbon-carbon bonds.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other boron-containing compounds.
Properties
CAS No. |
57387-79-8 |
|---|---|
Molecular Formula |
C14H19BO |
Molecular Weight |
214.11 g/mol |
IUPAC Name |
3,4-dihydronaphthalen-1-yloxy(diethyl)borane |
InChI |
InChI=1S/C14H19BO/c1-3-15(4-2)16-14-11-7-9-12-8-5-6-10-13(12)14/h5-6,8,10-11H,3-4,7,9H2,1-2H3 |
InChI Key |
VQVUPAVYWSXGDE-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)OC1=CCCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















